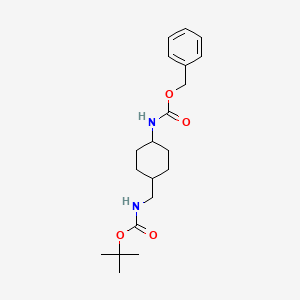
(1Z)-N'-Hydroxypropanimidamide hydrochloride
Übersicht
Beschreibung
(1Z)-N’-Hydroxypropanimidamide hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a hydroxy group attached to the imidamide moiety, which is further stabilized by the hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N’-Hydroxypropanimidamide hydrochloride typically involves the reaction of propionitrile with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired imidamide compound. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of (1Z)-N’-Hydroxypropanimidamide hydrochloride may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (1Z)-N’-Hydroxypropanimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
(1Z)-N’-Hydroxypropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1Z)-N’-Hydroxypropanimidamide hydrochloride involves its interaction with specific molecular targets. The hydroxy group and imidamide moiety play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxyacetamidine: Similar in structure but with an acetyl group instead of a propyl group.
N-Hydroxybenzamidine: Contains a benzyl group, offering different chemical properties and applications.
N-Hydroxyformamidine: The simplest form with a formyl group, used in different contexts.
Uniqueness: (1Z)-N’-Hydroxypropanimidamide hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its balance of hydrophilic and hydrophobic properties makes it versatile for various scientific and industrial uses.
Eigenschaften
IUPAC Name |
N'-hydroxypropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2-3(4)5-6;/h6H,2H2,1H3,(H2,4,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFFHUDYLHPCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)

![O-[2-(3-methylphenyl)ethyl]hydroxylamine](/img/structure/B3112694.png)


![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B3112725.png)
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)


![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3112743.png)




